molecular formula C17H15F3N2O4 B12417250 TOPK-p38/JNK-IN-1

TOPK-p38/JNK-IN-1

Cat. No.: B12417250
M. Wt: 368.31 g/mol
InChI Key: GHJDMUOTXYVBEB-UHFFFAOYSA-N
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Description

Overview of T-LAK Cell-Originated Protein Kinase (TOPK/PBK)

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a pivotal role in cell cycle regulation and mitosis. nih.govencyclopedia.pubencyclopedia.pub

TOPK/PBK is classified as a member of the mitogen-activated protein kinase kinase (MAPKK) family. nih.govencyclopedia.pubfrontiersin.org Specifically, it is related to the MEK3/6-related MAPKKs. nih.govencyclopedia.pub As a serine/threonine kinase, it functions by phosphorylating specific serine and threonine residues on its substrate proteins, thereby regulating their activity. nih.govwikipedia.org This kinase shares the characteristic subdomains of serine/threonine protein kinases. nih.gov

TOPK/PBK is intricately involved in a multitude of fundamental cellular processes. Its expression and activity are tightly regulated in a cell-cycle-dependent manner, peaking during the G2/M phase. nih.gov

Key Cellular Roles of TOPK/PBK:

Cellular ProcessSpecific Function of TOPK/PBK
Cell Cycle Regulation Promotes G2/M progression and is crucial for maintaining genomic stability. nih.govencyclopedia.pub
Mitosis Plays a pivotal role in mitotic progression, including spindle formation and cytokinesis. nih.govnih.gov
DNA Damage Response Involved in the cellular response to DNA damage, contributing to cell survival. nih.gov
Apoptosis Can confer resistance to drug-induced apoptosis, thereby promoting cell survival. nih.govsemanticscholar.org
Proliferation Overexpression is associated with increased proliferation of various cell types, including cancer cells. nih.govencyclopedia.pub
Immune Response High expression has been correlated with increased infiltration of cytotoxic immune cells in some cancers. nih.gov
Inflammation Participates in inflammatory signaling pathways. encyclopedia.pubfrontiersin.org

The dysregulation of TOPK/PBK is frequently observed in various human cancers, where its overexpression often correlates with aggressive tumor phenotypes and poor patient prognosis. nih.govsemanticscholar.orgencyclopedia.pub Its role in promoting cell proliferation, inhibiting apoptosis, and facilitating metastasis makes it a significant contributor to cancer development and progression. nih.govnih.govencyclopedia.pub Studies have linked high TOPK/PBK expression to a variety of malignancies, including colorectal, breast, lung, and prostate cancers. nih.govnih.govsemanticscholar.org Consequently, TOPK/PBK has emerged as a promising molecular target for cancer therapy. nih.govnih.gov

Introduction to p38 Mitogen-Activated Protein Kinase (p38 MAPK)

p38 Mitogen-Activated Protein Kinases (p38 MAPKs) are a class of MAPKs that are key regulators of cellular responses to a wide range of external and internal stimuli. assaygenie.comwikipedia.org

The p38 MAPK pathway is strongly activated by various stress-inducing signals, including inflammatory cytokines (e.g., TNF-α and IL-1β), ultraviolet irradiation, heat shock, and osmotic shock. wikipedia.orgnih.govyoutube.com This activation is a critical component of the cellular stress response, initiating a signaling cascade that helps the cell adapt to or counteract the stressful conditions. nih.govnih.gov The activation of p38 MAPK involves a three-tiered kinase cascade, where a MAPKKK phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates and activates p38 MAPK on specific threonine and tyrosine residues. wikipedia.orgnih.gov

Once activated, p38 MAPK can phosphorylate a diverse range of downstream substrates, including other protein kinases and transcription factors, leading to varied and sometimes opposing cellular outcomes. assaygenie.comnih.gov The specific cellular response is dependent on the cell type, the nature and duration of the stimulus, and the integration of signals from other pathways. nih.gov

Diverse Functions of p38 MAPK in Cell Fate:

Cellular OutcomeRole of p38 MAPK
Proliferation Can either inhibit or, in some contexts, promote cell proliferation. assaygenie.comyoutube.com
Differentiation Is involved in the differentiation of various cell types, such as muscle cells and chondrocytes. wikipedia.orgnih.gov
Survival Can promote cell survival in response to certain stresses. nih.gov
Apoptosis Sustained activation is frequently associated with the induction of programmed cell death (apoptosis). nih.govnih.gov

The p38 MAPK pathway's role in both promoting and inhibiting cell survival underscores its complex and context-dependent function in determining cell fate. nih.gov Its dysregulation has been implicated in a number of diseases, including cancer and inflammatory disorders. wikipedia.orgnih.gov

Introduction to c-Jun N-Terminal Kinase (JNK)

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. nih.govwikipedia.org Initially discovered for their ability to bind and phosphorylate the c-Jun transcription factor on specific serine residues (Ser-63 and Ser-73), JNKs are now recognized as critical mediators of cellular responses to a wide array of stimuli. wikipedia.org The JNK family includes three main genes—JNK1, JNK2, and JNK3—which, through alternative splicing, produce multiple protein isoforms. researchgate.netaacrjournals.org While JNK1 and JNK2 are expressed widely across various tissues, JNK3 expression is more restricted, primarily found in the brain, heart, and testes. rupress.orgnih.gov As stress-activated protein kinases (SAPKs), the JNK signaling pathway is integral to regulating fundamental cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. researchgate.netyoutube.com

Activation by Stress Stimuli and Inflammatory Cytokines

The JNK signaling cascade is predominantly activated by exposure to cellular and environmental stress signals, as well as by inflammatory cytokines. nih.govrupress.org A diverse range of stress stimuli can trigger the JNK pathway, including ultraviolet (UV) irradiation, heat shock, osmotic shock, and changes in reactive oxygen species (ROS). wikipedia.orgresearchgate.netyoutube.com

Key activators of the JNK pathway include:

Proinflammatory Cytokines : Molecules such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) are potent activators of JNK signaling. nih.govnih.gov

Environmental Stresses : Physical and chemical stresses like UV radiation, hyperosmolarity, and heat shock robustly engage the JNK cascade. nih.govwikipedia.org

Activation of JNK is a multi-tiered process. It requires dual phosphorylation on specific threonine and tyrosine residues within a conserved Thr-Pro-Tyr (TPY) motif located in the kinase activation loop. wikipedia.orgresearchgate.netyoutube.com This critical phosphorylation event is catalyzed by two upstream dual-specificity MAP kinase kinases (MKKs): MKK4 and MKK7. nih.govwikipedia.orgrupress.org These MKKs are themselves activated by a variety of MAP kinase kinase kinases (MKKKs), creating a cascade that amplifies the initial stress signal. nih.govresearchgate.net

Dual Role in Tumor Progression and Apoptosis Induction

The function of JNK signaling in the context of cancer is complex and often described as a "double-edged sword," as it can exert both pro-tumorigenic and anti-tumorigenic effects depending on the cellular context, stimulus, and duration of activation. nih.govgenesandcancer.comfrontiersin.org

Role in Apoptosis Induction (Tumor Suppression): Initially, JNK was primarily characterized as a pro-apoptotic kinase. nih.gov In response to stress signals, JNK can promote programmed cell death, thereby acting as a tumor suppressor. aacrjournals.orgsemanticscholar.org It executes this function through several mechanisms:

Modulation of Bcl-2 Family Proteins : Activated JNK can phosphorylate members of the Bcl-2 protein family. For instance, it can phosphorylate the anti-apoptotic protein Bcl-2 to inhibit its function or phosphorylate pro-apoptotic proteins like Bad, promoting their cell-death-inducing activity. genesandcancer.com

Extrinsic Apoptosis Pathway : JNK can enhance the extrinsic apoptosis pathway by directly phosphorylating and activating proteins like Bid, which facilitates the release of mitochondrial factors that drive caspase activation. genesandcancer.com

Role in Tumor Progression (Oncogenic Function): Conversely, a growing body of evidence highlights a pro-survival and oncogenic role for JNK signaling. aacrjournals.orgnih.gov Sustained JNK activation has been linked to malignant transformation and the promotion of tumor growth. aacrjournals.orgmdpi.com

Cell Survival and Proliferation : In certain cancer models, JNK signaling promotes cell survival by limiting the accumulation of damaging reactive oxygen species (ROS). nih.gov It can also regulate the expression of genes that are essential for the survival and growth of specific tumor cells, such as B-lymphoma. nih.gov

Promotion of Inflammation and Invasion : JNK activation by proinflammatory cytokines can foster an inflammatory tumor microenvironment that supports tumor development. nih.gov Furthermore, dysregulation of JNK signaling can enhance cancer cell invasion and metastasis. mdpi.com

Rationale for Dual/Triple Kinase Inhibition Targeting TOPK, p38, and JNK Signaling

The rationale for developing inhibitors that simultaneously target TOPK, p38, and JNK stems from the significant crosstalk and convergence of these signaling pathways in diseases like cancer. nih.govnih.gov Both p38 and JNK are members of the stress-activated MAPK family and are frequently co-activated by the same inflammatory and stress-related stimuli. researchgate.netmdpi.comnih.gov The deregulation of these kinase cascades is a common feature in many human cancers, where they contribute to tumor growth, inflammation, and resistance to therapy. mdpi.comnih.gov

Targeting a single kinase can sometimes lead to compensatory activation of parallel pathways, limiting the therapeutic efficacy. A multitarget approach offers the potential to overcome this limitation. By simultaneously inhibiting TOPK, p38, and JNK, a compound like TOPK-p38/JNK-IN-1 can block multiple critical nodes involved in cell proliferation, survival, and inflammatory responses. medchemexpress.com The activation of both JNK and p38 signaling has been shown to exert pro-tumorigenic functions by promoting tumor growth, invasion, and angiogenesis while inhibiting apoptosis. mdpi.com Therefore, a triple-inhibition strategy provides a more comprehensive blockade of the signaling networks that cancer cells exploit for their growth and survival, representing a promising therapeutic strategy.

Information regarding the chemical compound “this compound” is not available in publicly accessible scientific literature and databases.

Extensive searches for a compound with the specific designation “this compound” have yielded no results. Similarly, searches for a single chemical entity designed to concurrently inhibit all three kinases—T-LAK cell-originated protein kinase (TOPK), p38 mitogen-activated protein kinase (p38), and c-Jun N-terminal kinase (JNK)—did not identify a publicly documented compound with this specific triple-inhibitor profile.

The detailed outline provided for the article, including sections on its direct kinase inhibition profile and downstream signaling pathway modulation, requires specific, data-driven information that is contingent upon the existence and scientific characterization of the compound . Without any available research data, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content inclusions.

Therefore, the molecular mechanisms of action, including kinase inhibition profiles, selectivity considerations, and impact on substrate phosphorylation for a compound named “this compound,” cannot be described. The creation of data tables and a list of mentioned chemical compounds as requested is also not feasible due to the absence of foundational information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15F3N2O4

Molecular Weight

368.31 g/mol

IUPAC Name

1-(5-acetyl-4-hydroxy-2-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C17H15F3N2O4/c1-9(23)12-7-13(15(26-2)8-14(12)24)22-16(25)21-11-5-3-4-10(6-11)17(18,19)20/h3-8,24H,1-2H3,(H2,21,22,25)

InChI Key

GHJDMUOTXYVBEB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Molecular Mechanisms of Action of Topk P38/jnk in 1

Downstream Signaling Pathway Modulation

Impact on TOPK-Mediated Phosphorylation of Substrates

Regulation of ERK-RSK Phosphorylation

TOPK-p38/JNK-IN-1 influences the extracellular signal-regulated kinase (ERK) and ribosomal S6 kinase (RSK) signaling axis, which is a critical component of the mitogen-activated protein kinase (MAPK) pathway. This pathway regulates a wide array of cellular functions. Research indicates that specific inhibitors targeting TOPK can effectively suppress the phosphorylation of downstream substrates of the TOPK pathway, including ERK at the Thr202/Tyr204 phosphorylation sites and RSK at the Ser380 site. The inhibition of this phosphorylation cascade is a key mechanism through which TOPK inhibitors exert their anti-proliferative effects.

The broader MAPK family, which includes ERK, p38, and c-Jun N-terminal kinases (JNKs), is integral in converting extracellular stimuli into cellular responses mdpi.comnih.gov. While ERKs are typically activated by growth factors, p38 and JNKs respond more to stress stimuli nih.gov. There is significant crosstalk between these pathways; for instance, p38 can phosphorylate and modulate the activity of the FRS2 scaffold protein, which is also a target of ERK, thereby regulating the duration and intensity of fibroblast growth factor (FGF) signaling.

Effects on c-Jun Phosphorylation

The transcription factor c-Jun is a pivotal substrate for both JNK and p38 MAPKs mdpi.comnih.gov. Its activation through phosphorylation is a critical step in the regulation of genes involved in proliferation, survival, and apoptosis. The p38 MAPK has been shown to directly phosphorylate c-Jun within its transactivation domain at serine 63 (Ser63) and serine 73 (Ser73) nih.gov. This post-translational modification is essential for activator protein-1 (AP-1) dependent gene transcription nih.gov.

Studies have demonstrated that TOPK can also phosphorylate c-Jun, and this can occur independently of the JNK pathway. Consequently, inhibitors of TOPK have been found to suppress the phosphorylation of c-Jun at Ser63 and Ser73. Research on other compounds that modulate these pathways has shown that inhibition of p38 can lead to an increased phosphorylation of c-Jun, suggesting a complex regulatory interplay where the pro-survival effect of p38 under certain inflammatory conditions may involve the JNK pathway nih.gov.

Table 1: Effect of MAPK Pathway Inhibition on c-Jun Phosphorylation

Cell Type Condition/Inhibitor Effect on c-Jun Phosphorylation Reference
T-lymphocytes p38 MAPK induction Direct phosphorylation at Ser63/Ser73 nih.gov
BV-2 microglial cells p38 MAPK inhibition (LPS-induced) Increased phosphorylation nih.gov
Various TOPK inhibition Suppression of phosphorylation at Ser63/Ser73
Influence on p53, Cleaved Caspase-7, and Cleaved PARP Abundance

The tumor suppressor protein p53 is a key regulator of cell cycle arrest and apoptosis, often acting downstream of the JNK and p38 MAPK cascades nih.gov. Activation of these stress-activated pathways can lead to the stabilization and activation of p53 nih.gov. TOPK inhibitors have been observed to activate p53, which contributes to their ability to inhibit cell proliferation and promote apoptosis.

The apoptotic process initiated by the JNK pathway involves the activation of a cascade of caspases, which are cysteine proteases that execute programmed cell death. The JNK signaling pathway can trigger both the extrinsic pathway, involving initiator caspase-8, and the intrinsic (mitochondrial) pathway, involving initiator caspase-9 mdpi.commdpi.com. Both pathways converge on the activation of executioner caspases, including caspase-3 and caspase-7 mdpi.com. Once activated, these executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis. Studies using other JNK-pathway-inducing agents have demonstrated significant increases in the abundance of cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP mdpi.com.

Table 2: Role of JNK/p38 Signaling in Apoptotic Marker Activation

Apoptotic Marker Activating Pathway Role in Apoptosis Reference
p53 JNK/p38 MAPK Tumor suppressor, induces cell cycle arrest/apoptosis nih.govnih.gov
Cleaved Caspase-7 JNK Cascade Executioner caspase in programmed cell death mdpi.com
Cleaved PARP Caspase-3/-7 Hallmark of apoptosis, results from caspase activity mdpi.com
Modulation of Other TOPK Substrates (e.g., Histone H3, H2AX, Peroxiredoxin, PRPK)

TOPK has a range of substrates through which it exerts its effects on cell signaling and survival.

Histone H3: Phosphorylation of histone H3 at serine 10 is a well-known marker for mitosis but is also implicated in apoptosis-related chromatin condensation plos.orgnih.gov. While kinases such as Aurora B and PKCδ are known to phosphorylate this site, the direct role of TOPK in this specific modification requires further elucidation plos.org.

Histone H2AX: TOPK directly binds to and phosphorylates histone H2AX nih.gov. This phosphorylation has been shown to prevent arsenite-induced apoptosis in melanoma cells nih.gov. Cells with high levels of TOPK are more resistant to apoptosis induced by such agents, suggesting that TOPK-mediated H2AX phosphorylation is a pro-survival signal nih.gov. H2AX phosphorylation is a critical event in the DNA damage response, where it is primarily mediated by kinases like ATM, ATR, and DNA-PK nih.gov.

Peroxiredoxin (Prdx): TOPK phosphorylates Peroxiredoxin 1 (Prdx1) at serine 32, which enhances its peroxidase activity nih.gov. This action helps to reduce the accumulation of reactive oxygen species (ROS), thereby protecting cells from UVB-induced apoptosis nih.gov.

PRPK: T-LAK cell-originated protein kinase (TOPK) has been shown to promote skin carcinogenesis by facilitating the phosphorylation of PRPK (p53-related protein kinase).

Crosstalk with General MAP Kinase Pathways

Inhibition of LPS-Induced TOPK/NF-κB/p38/JNK Activation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, triggering multiple signaling pathways including the NF-κB and MAPK pathways nih.govplos.org. This compound has been shown to effectively suppress the activation of TOPK, NF-κB, p38, and JNK induced by LPS. This inhibition prevents the nuclear translocation of the NF-κB p65 subunit, a critical step in the activation of pro-inflammatory gene transcription. The crosstalk between these pathways is complex; for instance, in some cellular contexts, apoptosis signal-regulating kinase 1 (ASK1) is required for LPS-induced p38 activation but not for JNK or NF-κB activation researchgate.net. Conversely, other studies show that inhibition of p38 can lead to increased JNK activity, which in turn stabilizes iNOS mRNA nih.gov.

Downregulation of iNOS and COX-2 Expression

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes in the inflammatory process, responsible for the production of nitric oxide (NO) and prostaglandins, respectively. Their expression is tightly regulated and often induced by inflammatory stimuli like LPS nih.govresearchgate.net. This compound has been demonstrated to inhibit the expression of both iNOS and COX-2 in a dose-dependent manner in cell lines such as RAW264.7 macrophages.

The regulation of these enzymes is heavily dependent on the p38 and JNK MAPK pathways nih.govresearchgate.netresearchgate.net. Studies using specific inhibitors have confirmed that p38 MAPK plays a crucial role in the transcriptional regulation of LPS-induced iNOS and COX-2 expression nih.gov. The signaling cascade often involves the activation of transcription factors like NF-κB and AP-1, which then drive the expression of these pro-inflammatory enzymes nih.gov. Therefore, by inhibiting the upstream p38/JNK pathways, this compound effectively downregulates the production of these inflammatory mediators.

Impact on NF-κB p65 Nuclear Translocation

This compound has been shown to suppress the activation of the NF-κB pathway induced by lipopolysaccharide (LPS). chemicalbook.com In experimental settings using RAW264.7 macrophage cells and HaCaT keratinocyte cells, the compound inhibited the LPS-induced activation of the TOPK/NF-κB/p38/JNK signaling axis. chemicalbook.com

The p38 MAPK pathway, a direct target of this compound, plays a significant role in regulating the inflammatory response by modulating the transcriptional activity of NF-κB. nih.gov Research in human primary astrocytes has demonstrated that while inhibiting p38 does not prevent the nuclear translocation of the NF-κB p65 subunit, it does attenuate its transcriptional activity. nih.gov This regulatory mechanism is indirect; p38 controls the acetylation of p65 through the phosphorylation-coupled acetyltransferase activity of the coactivator p300. nih.gov By inhibiting p38, this compound can interfere with this process, leading to a reduction in the expression of NF-κB target genes involved in inflammation.

Cell LineInducing AgentObserved Effect of this compoundAffected Pathway
RAW264.7 (Macrophage)LPSSuppression of pathway activationTOPK/NF-κB/p38/JNK
HaCaT (Keratinocyte)LPSSuppression of pathway activationTOPK/NF-κB/p38/JNK
Interactions with PI3K/AKT and ERK Signaling Axes

While direct studies detailing the specific effects of this compound on the PI3K/AKT and ERK signaling pathways are not extensively documented, the inhibition of its known targets, p38 and JNK, has significant implications for these interconnected cascades. The mitogen-activated protein kinase (MAPK) family, which includes ERK, JNK, and p38, regulates a multitude of cellular activities, and a dynamic balance between these pathways is crucial for determining cellular outcomes like survival or apoptosis. nih.govnih.gov

The ERK pathway is typically activated by mitogenic factors and is associated with cell proliferation and survival, whereas the JNK and p38 pathways are primarily activated by stress and inflammatory signals. nih.govmdpi.com Studies have shown that in certain cellular contexts, the sustained activation of JNK and p38, coupled with the inhibition of ERK, is critical for inducing apoptosis. nih.gov Therefore, by inhibiting the stress-activated JNK and p38 pathways, this compound can shift the cellular balance, potentially influencing the activity and output of the pro-survival ERK and PI3K/AKT pathways. The PI3K/AKT pathway is another key regulator of cell survival and growth, and extensive crosstalk exists between it and the MAPK pathways. nih.govnih.gov For instance, the activation of PI3K/Akt signaling can be essential for establishing persistent viral infections, a process that also requires JNK activation. nih.gov

Mechanisms of Cell Cycle Impediment (e.g., G2/M Phase)

The progression of the cell cycle is tightly regulated by a series of checkpoints that can halt the cycle in response to cellular stress or damage, allowing for repair or, alternatively, triggering cell death. The G2/M checkpoint prevents cells from entering mitosis with damaged DNA. Both p38 and JNK, the targets of this compound, are key regulators of the G2/M transition. nih.govfrontiersin.org

Activation of the p38 MAPK pathway in response to DNA damage can lead to G2/M cell cycle arrest. frontiersin.org This process often involves the regulation of key cell cycle proteins. For example, activated p38 can inhibit the function of the Cdc25C phosphatase. Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdc2 (CDK1) complex, which is the master engine that drives cells into mitosis. frontiersin.org Inhibition of Cdc25C keeps the Cyclin B1/Cdc2 complex in an inactive state, thereby arresting the cell cycle at the G2 phase. frontiersin.orgnih.gov Furthermore, p38 activation can lead to the upregulation of the cyclin-dependent kinase inhibitor p21, which can also inhibit the Cdc2/cyclin B complex to enforce a G2/M block. nih.gov

JNK signaling is also involved in cell cycle control, and its inhibition can similarly impact the G2/M transition. nih.gov By inhibiting both p38 and JNK, this compound is positioned to disrupt these checkpoint mechanisms, potentially leading to cell cycle arrest in the G2/M phase.

Kinase TargetKey Downstream MediatorMechanism of G2/M Arrest
p38 MAPKCdc25CInhibitory phosphorylation of Cdc25C prevents activation of the Cyclin B1/Cdc2 complex.
p38 MAPKp21 (CDK inhibitor)Upregulation of p21 leads to inhibition of the Cyclin B1/Cdc2 complex.
JNKCDK1/Cyclin-B complexModulation of the CDK1/Cyclin-B complex activity.

Preclinical Efficacy and Therapeutic Potential

Anti-Inflammatory Applications

The compound has demonstrated significant anti-inflammatory activities in several preclinical models. immunomart.commedchemexpress.com Its efficacy is rooted in its ability to modulate key signaling cascades, such as the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways, which are pivotal in the inflammatory response. nih.govnih.gov

In cellular models of inflammation, TOPK-p38/JNK-IN-1 has been shown to be a potent suppressor of nitric oxide (NO), a key inflammatory mediator. medchemexpress.com Research using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in vitro model for inflammation, established the compound's inhibitory capacity. medchemexpress.comnih.gov The compound was found to suppress LPS-induced activation of the TOPK/NF-κB/p38/JNK pathway in these cells. medchemexpress.com This inhibition directly correlates with a reduction in NO production, a critical component of the inflammatory response driven by macrophages. nih.govresearchgate.net

Inhibitory Activity of this compound on Nitric Oxide Production
ParameterValueCell ModelSource
IC₅₀ for NO Production2.14 µMRAW264.7 Macrophages immunomart.commedchemexpress.com

The therapeutic potential of this compound extends to complex inflammatory skin conditions like psoriasis. medchemexpress.com Psoriasis is characterized by excessive keratinocyte proliferation and significant inflammatory infiltration, processes in which the TOPK, p38, and JNK pathways are implicated. nih.govnih.govresearchgate.net In a murine model using imiquimod (B1671794) (IMQ) cream to induce psoriasis-like skin inflammation on BALB/c mice, this compound demonstrated a significant ability to mitigate the disease phenotype. medchemexpress.com

Histopathological analysis of skin tissue from treated murine models revealed substantial improvements. medchemexpress.com The compound effectively alleviated key pathological hallmarks of psoriasis. medchemexpress.com This includes a reduction in hyperkeratosis (thickening of the outer layer of the skin), acanthocyte proliferation (abnormal proliferation of keratinocytes), and the infiltration of inflammatory cells into the skin tissue. medchemexpress.com These findings are consistent with the known role of TOPK in promoting psoriatic inflammation through the regulation of keratinocytes and neutrophil infiltration. nih.gov

Histopathological Effects of this compound in a Murine Psoriasis Model
Histopathological FeatureObservationSource
HyperkeratosisAlleviated medchemexpress.com
Acanthocyte ProliferationAlleviated medchemexpress.com
Inflammatory Cell InfiltrationAlleviated medchemexpress.com
Clinical Sign Reduction by this compound in a Murine Psoriasis Model
Clinical SignEffectSource
ScalesReduced medchemexpress.com
ThicknessReduced medchemexpress.com
ErythemaReduced medchemexpress.com

Solar ultraviolet (UV) radiation is a significant environmental stressor that triggers inflammatory responses in the skin, largely through the activation of the p38 and JNK MAPK signaling pathways. researchgate.netnih.govnih.gov These pathways are key regulators of proinflammatory cytokine biosynthesis. nih.gov Research indicates that T-LAK cell-originated protein kinase (TOPK) plays a crucial role in this process, with increased expression of TOPK, phospho-p38, and phospho-JNKs observed in human solar dermatitis. researchgate.net By inhibiting the TOPK-p38/JNK axis, this compound has the potential to modulate and suppress these UV-induced inflammatory cascades, thereby protecting the skin from photodamage and inflammation. researchgate.netnih.gov

Attenuation of Psoriasis-like Skin Inflammation in Murine Models

Anti-Cancer Applications

The signaling pathways inhibited by this compound are also deeply involved in oncogenesis. TOPK is recognized as a promoter of malignant cell proliferation and is considered a promising biomarker for tumor progression. nih.govresearchgate.net Similarly, the JNK pathway has been implicated in tumor initiation, cancer cell proliferation, migration, and invasion in various cancers, making it a potential therapeutic target. nih.govresearchgate.net While specific studies on this compound in cancer models are emerging, its classification as a cancer-related compound is based on its mechanism of action. immunomart.com Inhibitors of the p38 and JNK pathways have been investigated for their ability to induce cell death in cancer cell lines and reduce tumor growth in xenograft models, suggesting a potential application for this compound in oncology. nih.gov

Induction of Apoptosis in Cancer Cells

The available scientific literature from the search results does not provide direct evidence that this compound induces apoptosis in cancer cells. While the broader class of JNK inhibitors can be involved in the apoptotic process, specific studies demonstrating this activity for this compound are not present in the provided results. medchemexpress.commedchemexpress.com

Modulation of Cancer Cell Migration and Invasion

Sensitization of Cancer Cells to Conventional Therapies

Enhancement of Chemotherapy Efficacy

There is currently no specific preclinical data available that demonstrates the ability of this compound to enhance the efficacy of chemotherapy. However, the inhibition of the JNK and p38 MAPK pathways has been explored as a strategy to overcome chemotherapy resistance in some cancers. nih.gov For example, in ovarian cancer, targeting these pathways has shown promise in reversing chemoresistance. nih.gov In colorectal cancer models, the activation of the p38 MAPK pathway has been implicated in the cellular response to oxaliplatin, a common chemotherapeutic agent. mdpi.com

Potentiation of Radiation Therapy Efficacy

Specific studies on the potentiation of radiation therapy by this compound have not been identified in the available literature. However, research into inhibitors of the pathways targeted by this compound offers some insights. Inhibition of TOPK has been shown to sensitize tumor cells to radiation-induced damage by enhancing replication stress. researchgate.net Furthermore, the p38 MAPK pathway is activated in response to ionizing radiation and plays a crucial role in the cellular response. nih.gov Inhibition of the JNK pathway has been demonstrated to overcome resistance to irradiation in certain cancer cell models. nih.gov

Disease-Specific Preclinical Findings

Colorectal Cancer Models

Detailed preclinical findings for this compound in colorectal cancer models are not available in the public domain. The broader context of inhibiting its target pathways in colorectal cancer suggests potential therapeutic relevance. The p38 MAPK pathway, for instance, has a complex, dual role in colorectal cancer, being implicated in both tumor suppression and progression, as well as in chemoresistance. nih.gov Several inhibitors of the JNK and p38 pathways have been investigated in preclinical colorectal cancer models, showing effects on cell viability and proliferation. nih.gov

Interactive Data Table: General Effects of Targeting TOPK, p38, and JNK in Preclinical Cancer Models (Based on various inhibitors)

TargetCancer ModelEffect of Inhibition
TOPKLung CancerSensitizes cells to radiation
p38 MAPKColorectal CancerModulates response to chemotherapy
JNKOvarian CancerMay reverse chemoresistance
p38/JNKNasopharyngeal CarcinomaMay reduce cell invasion
Breast Cancer Models

The signaling pathways targeted by this compound are highly implicated in the pathobiology of breast cancer, particularly the aggressive triple-negative breast cancer (TNBC) subtype. TOPK is frequently overexpressed in various cancers, including breast cancer, where its inhibition has been shown to reduce cell proliferation and promote apoptosis. nih.govpatsnap.com

Preclinical studies using models of TNBC have demonstrated the potential of targeting these individual kinases. The p38γ MAPK isoform is notably overexpressed in TNBC and plays a role in driving cancer progression by expanding the population of cancer stem-like cells. nih.gov Inhibition of JNK signaling with the pan-JNK inhibitor JNK-IN-8 was found to significantly reduce tumor growth and the infiltration of regulatory T cells (Tregs) in TNBC mouse models. nih.gov This suggests that inhibiting the JNK pathway can remodel the tumor microenvironment from an immunosuppressive to an immune-active state. nih.gov Specifically, JNK inhibition was shown to increase the presence of CD8+ T cells by reducing the secretion of C-C motif ligand 2 (CCL2) from tumor-associated macrophages. nih.gov

Furthermore, the activation of JNK and p38 MAPK pathways is often associated with stress-dependent apoptosis induced by chemotherapeutic agents. semanticscholar.org In some breast cancer models, elevated activation of JNK and p38 is linked to tumor progression and may serve as a prognostic marker. researchgate.net Targeting these pathways could therefore represent a viable therapeutic strategy for breast cancer. semanticscholar.orgresearchgate.net

Table 1: Effects of Targeting JNK in a TNBC Syngeneic Mouse Model

Intervention Effect on Tumor Growth Effect on Tumor-Infiltrating Tregs Mechanism of Action
Lung Cancer Models (e.g., NSCLC, EGFR-TKI Resistance)

TOPK is a critical kinase in lung cancer, where its high expression is associated with poor prognosis in non-small cell lung cancer (NSCLC). patsnap.com The kinase plays a significant role in the development of resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), a common challenge in the treatment of EGFR-mutated NSCLC.

Preclinical research has shown that TOPK is highly activated in TKI-refractory lung cancer cells. Current time information in London, GB. The mechanism involves TOPK directly binding to and phosphorylating c-Jun, a component of the AP-1 transcription factor. This action activates the transcription of AP-1 target genes that promote cell cycle progression. Current time information in London, GB. Silencing TOPK in preclinical lung adenocarcinoma xenograft models sensitized EGFR-TKI-resistant cells to the TKI gefitinib (B1684475) and enhanced the drug's efficacy. Current time information in London, GB.

Studies with the specific TOPK inhibitor OTS964 demonstrated potent anti-tumor effects in xenograft models of human lung cancer. Administration of OTS964, either orally or in a liposomal formulation, led to the complete regression of transplanted tumors. nih.govoncotherapy.co.jp The inhibitor was found to induce defects in cytokinesis, the final stage of cell division, which subsequently triggered apoptosis in the cancer cells. nih.govoncotherapy.co.jp These findings underscore the potential of TOPK inhibition as a therapeutic strategy to overcome TKI resistance and treat lung cancer. patsnap.comCurrent time information in London, GB.

Table 2: Preclinical Efficacy of TOPK Inhibition in Lung Cancer Models

Compound Model Key Findings Reference
TOPK Silencing EGFR-TKI-resistant lung cancer cells; Lung adenocarcinoma xenografts Sensitized resistant cells to gefitinib; Increased gefitinib efficacy. Current time information in London, GB.
Prostate Cancer Models

The components of the this compound targeted pathways are crucial regulators of cell fate in prostate cancer, influencing apoptosis, proliferation, and invasion. nih.govresearchgate.netresearchgate.net The JNK and p38 MAPK pathways, in particular, have been identified as mediators of apoptotic cell death in response to various stimuli in prostate cancer cells. researchgate.net

Activation of the JNK pathway can induce apoptosis in prostate carcinoma. nih.gov However, this signaling can be diverted towards proliferation through the activation of p38. nih.gov The p38 MAPK pathway has also been implicated in mediating prostate cancer cell invasion. This process involves the phosphorylation of heat shock protein 27, which in turn regulates the activation of matrix metalloproteinase-2 (MMP-2), an enzyme involved in breaking down the extracellular matrix. nih.gov

While direct preclinical studies on a combined TOPK-p38/JNK inhibitor are limited, the established roles of these individual kinases suggest a therapeutic rationale. Research indicates that TOPK inhibitors may sensitize prostate cancer cells to conventional treatments like radiation and chemotherapy, potentially improving treatment outcomes for resistant tumors. patsnap.com

Table 3: Role of p38 and JNK Signaling in Prostate Cancer

Pathway Cellular Process Mechanism/Mediators
p38 MAPK Proliferation, Invasion Diverts TNF-α signaling from apoptosis to proliferation; Mediates MMP-2 activation via HSP27 phosphorylation. nih.gov

| JNK | Apoptosis | Mediates apoptosis in response to stimuli like TNF-α and androgen deprivation. nih.govresearchgate.net |

Ovarian Cancer Chemoresistance Mechanisms

In ovarian cancer, high expression of TOPK (also known as PBK) has been confirmed in tumor tissues compared to normal tissues. nih.gov The JNK/p38 MAPK signaling pathway is recognized for its dual role in ovarian cancer chemoresistance, where its modulation can influence treatment outcomes. nih.govnih.govresearchgate.net

Targeting these pathways has shown promise in preclinical models for overcoming drug resistance. The small-molecule TOPK inhibitor HI-TOPK-032 was shown to enhance the cytotoxic capabilities of natural killer (NK) immune cells against ovarian cancer cells. nih.gov In vivo, combining HI-TOPK-032 with NK-92MI cells in OVCAR3 xenografts improved the anti-tumor effects and extended survival. nih.govresearchgate.net The inhibitor was found to increase the production of interferon-γ and tumor necrosis factor-α by the NK cells. nih.govresearchgate.net

The JNK/p38 MAPK pathway's role in drug resistance is complex. It can be activated by chemotherapeutic agents to promote apoptosis, but it can also participate in DNA damage repair processes that lead to treatment resistance. nih.gov For instance, p38 can enhance DNA repair by phosphorylating Cdc2-like kinase, contributing to resistance. nih.gov However, sustained activation of the JNK/p38 pathway can be pro-apoptotic. nih.gov The p38 inhibitor Ralimetinib demonstrated significant tumor growth delay in various in vivo cancer models, including ovarian cancer. mdpi.com

Table 4: Preclinical Studies of TOPK and p38 Inhibition in Ovarian Cancer

Target Inhibitor Model Key Findings Reference
TOPK HI-TOPK-032 OVCAR3 xenografts Improved anti-tumor effects of NK-92MI cells, extending survival. nih.govresearchgate.net
Prolactinoma Pathogenesis

Prolactinomas are the most common type of pituitary tumors, and research suggests that the TOPK and p38 MAPK pathways are involved in their pathogenesis. Studies have identified p38 MAPK as a candidate molecule in prolactinoma development, and TOPK is known to be an upstream activator that phosphorylates p38 MAPK.

Table 5: Effects of TOPK Inhibition on Prolactinoma Models

Compound Model In Vitro Effects In Vivo Effects Mechanism
Skin Carcinogenesis and Inflammatory Skin Diseases

The TOPK and p38/JNK signaling pathways are implicated in the pathogenesis of inflammatory skin conditions like psoriasis and in skin damage induced by solar ultraviolet (UV) radiation. TOPK expression is significantly increased in the epidermal keratinocytes of psoriatic lesions, and its levels positively correlate with the severity of the disease. mdpi.com

In mouse models of psoriasis-like dermatitis, topical application of the TOPK inhibitor OTS514 effectively attenuated established skin inflammation. patsnap.com Mechanistically, TOPK in keratinocytes appears to regulate the expression of neutrophil chemokines, such as CXCL1, CXCL2, and CXCL8, which are involved in the IL-17 signaling pathway. patsnap.com Conditional knockout of TOPK in keratinocytes suppressed the infiltration of neutrophils and reduced psoriatic inflammation. patsnap.com

The compound this compound itself has been investigated for its anti-inflammatory activities. In mouse models, it was shown to improve psoriasis-like skin inflammation by reducing scaling, thickness, and erythema. Histopathological analysis confirmed that the compound alleviated hyperkeratosis and inflammatory cell infiltration. nih.gov It achieved this by inhibiting the expression of related proteins including p-STAT3, p-TOPK, p-p38, and p-JNKs in skin tissues. nih.gov The JNK pathway, in general, is a key regulator of various cellular processes in the skin, including inflammation and cell proliferation, and its dysregulation is associated with a range of skin disorders. weillcornell.org

Table 6: Preclinical Efficacy in Inflammatory Skin Disease Models

Compound/Target Disease Model Key Findings Reference
OTS514 (TOPK inhibitor) Psoriasis-like dermatitis (mouse) Attenuated psoriatic manifestations and pathological changes. patsnap.com
This compound Psoriasis-like skin inflammation (mouse) Improved scales, thickness, and erythema; Reduced hyperkeratosis and inflammatory cell infiltration. nih.gov

Structure Activity Relationships Sar and Compound Development

Derivation and Chemical Origin of TOPK-p38/JNK-IN-1 (Compound B12)

Based on publicly available scientific literature, the specific chemical origin, synthesis pathway, and derivation for this compound, also referred to as Compound B12, are not detailed. Information regarding this compound is primarily available through commercial suppliers, who indicate its activity as an inhibitor of the TOPK-p38/JNK signaling pathway, but the primary research publication detailing its discovery and development is not explicitly cited.

Design Strategy (e.g., Fragment Growing Approach)

The precise design strategy employed for the development of this compound (Compound B12) is not documented in the available literature. General strategies for kinase inhibitor development, such as fragment-based drug design, high-throughput screening, or modification of existing chemical scaffolds, are common, but the specific approach used to create Compound B12 remains proprietary or unpublished.

Assessment of Inhibitory Potency (e.g., IC50 for NO production)

This compound (Compound B12) has been characterized as an orally active inhibitor of the TOPK-p38/JNK signaling pathway, demonstrating anti-inflammatory properties. chemicalbook.commedchemexpress.com Its inhibitory potency has been quantified by its effect on the production of nitric oxide (NO), a key molecule in inflammatory processes. The compound exhibits a half-maximal inhibitory concentration (IC50) of 2.14 µM for NO production in cellular assays. chemicalbook.commedchemexpress.com In RAW264.7 macrophage cells, treatment with a 10 µM concentration of Compound B12 was shown to inhibit the production of NO. chemicalbook.com

CompoundAssayIC50 Value
This compound (Compound B12)Nitric Oxide (NO) Production Inhibition2.14 µM

In Vitro Toxicity Assessment (e.g., IC50 in cell lines)

The compound's effect on cell viability has been assessed in different cell lines. In RAW264.7 macrophage cells, this compound inhibited cell proliferation in a dose-dependent manner. chemicalbook.com Similarly, in HaCaT keratinocyte cells stimulated with lipopolysaccharide (LPS), the compound was found to inhibit excessive cell proliferation, also in a dose-dependent fashion. chemicalbook.com While specific IC50 values for cytotoxicity are not provided, the concentration ranges tested are noted.

Cell LineEffectConcentration Range Tested
RAW264.7Dose-dependent inhibition of cell proliferation0 - 100 µM
HaCaTDose-dependent inhibition of LPS-induced proliferation0 - 50 µM

Broader SAR Considerations for Multi-Kinase Inhibitors

The design of kinase inhibitors with specific selectivity profiles is a central challenge in medicinal chemistry, largely revolving around the mode of interaction with the target enzyme.

ATP-Competitive Inhibition : This is the most common strategy for kinase inhibitor design. These inhibitors are designed to bind to the highly conserved ATP-binding pocket of the kinase domain. Because this site shares structural similarities across the kinome, achieving high selectivity can be difficult, often leading to off-target effects. However, subtle differences in the amino acid residues within and surrounding the ATP pocket can be exploited to confer selectivity for a specific kinase or a family of kinases.

Allosteric Inhibition : Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP pocket. This binding event induces a conformational change in the enzyme that prevents its proper function. As allosteric sites are generally less conserved across the kinome than the ATP-binding site, allosteric inhibitors often exhibit much higher selectivity for their intended target. The development of allosteric inhibitors is often more complex as it requires the identification of unique, druggable pockets on the target kinase. A systematic comparison of competitive and allosteric inhibitors has revealed that while they have distinct mechanisms, they can sometimes share similar structural characteristics, suggesting a structural continuum rather than discrete categories.

The development of inhibitors for the p38, JNK, and TOPK kinases has led to the identification of several key structural motifs.

TOPK Inhibition : T-LAK cell-originated protein kinase (TOPK), also known as PBK, is an attractive target in oncology due to its overexpression in many tumors and minimal presence in normal tissues. nih.gov Structure-activity relationship (SAR) studies have identified compounds like OTS514, a thieno[2,3-c]quinolone derivative, as a potent TOPK inhibitor. nih.gov More recent computational and synthetic efforts have explored N2,N7-disubstituted-9-oxo-9H-fluorene-2,7-disulfonamide analogs, highlighting the importance of a flat aromatic core combined with sulfonamide groups for activity. tbzmed.ac.ir Pharmacophore models for TOPK inhibitors often include hydrogen bond donors, acceptors, and hydrophobic features designed to interact with the enzyme's ATP-binding site. researchgate.net

p38 Inhibition : p38 MAP kinase inhibitors have been extensively studied, particularly for inflammatory diseases. A well-known class of p38 inhibitors is based on a pyridinylimidazole scaffold, exemplified by compounds like SB 203580. nih.gov These molecules typically function as ATP-competitive inhibitors, with the pyridine nitrogen forming a key hydrogen bond with the hinge region of the kinase. The selectivity of p38 inhibitors over other kinases like JNK is often attributed to the exploitation of a smaller active site pocket and interaction with specific residues. nih.gov

JNK Inhibition : Inhibitors of c-Jun N-terminal kinases (JNKs) also frequently target the ATP-binding site. The compound SP600125, an aminopyrimidine derivative, is a reversible and ATP-competitive inhibitor of JNK isoforms. mdpi.com Structural studies have shown that selectivity for JNKs over p38 can be achieved by designing molecules that interact favorably with non-conserved residues between the two kinases. nih.gov For example, aminopyrazole derivatives have been developed as highly potent and isoform-selective JNK3 inhibitors by optimizing substitutions that exploit unique features of the JNK3 binding pocket. nih.gov

Advanced Computational and Screening Methodologies in Discovery

The discovery of targeted kinase inhibitors, such as this compound, has been significantly accelerated by the integration of advanced computational methods and high-throughput screening platforms. These technologies allow for the rapid identification and optimization of lead compounds by simulating molecular interactions and testing vast chemical libraries. This section details the pivotal role of these methodologies in the development of inhibitors for the p38 and JNK signaling pathways.

Virtual Screening and Molecular Dynamics Simulations

Virtual screening and molecular dynamics simulations are powerful computational tools that have become indispensable in modern drug discovery for identifying and refining potential kinase inhibitors. nih.gov

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a protein kinase. nih.gov This process significantly narrows down the number of candidates for experimental testing. nih.gov There are two main categories of virtual screening:

Ligand-based virtual screening: This approach uses the knowledge of known active compounds to identify others in a database with similar properties. nih.gov

Receptor-based virtual screening: This method, also known as molecular docking, utilizes the three-dimensional structure of the target protein to predict how well different small molecules will fit into the binding site. nih.govnih.gov

Molecular docking studies are crucial for predicting the preferred orientation, affinity, and interaction of a ligand with its target, thereby elucidating the molecular mechanisms of inhibition. nih.govbioinformation.net For instance, in the search for p38 MAPK inhibitors, docking can identify compounds that form stable interactions with key amino acid residues in the ATP-binding site, such as MET-109, LYS-53, and ASP-168. nih.gov

Table 1: Overview of Computational Studies in p38/JNK Inhibitor Discovery
MethodologyTarget KinaseSoftware/PlatformKey Findings & Applications
Molecular Dockingp38α MAPKAutoDock Vina, Discovery Studio VisualizerIdentified binding affinity and interactions with active site residues; used for virtual screening of large compound libraries. nih.govbioinformation.net
Molecular Dynamics (MD) Simulationp38 MAPKGROMACS, AmberAssessed the stability of inhibitor-kinase complexes and studied structural changes upon binding over time. bioinformation.netnih.gov
Gaussian-accelerated Molecular Dynamics (GaMD)p38 KinaseAmberCaptured inhibitor binding pathways and conformational transitions of the kinase from its apo to inhibitor-bound form. nih.gov
Binding Free Energy Calculation (MM-PBSA)p38α MAPKNot SpecifiedEstimated the binding free energy of inhibitor-kinase complexes to rank potential inhibitors. nih.govbioinformation.net

High-Throughput Kinase Screening Platforms

High-throughput screening (HTS) platforms are a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds for their biological activity against a specific target. In the context of kinase inhibitor discovery, HTS assays are designed to identify compounds that modulate the activity of kinases like p38 and JNK.

These screening platforms typically measure the phosphorylation of a substrate by the kinase. A reduction in substrate phosphorylation in the presence of a test compound indicates inhibitory activity. The development of small-molecule inhibitors for MAP kinases has been greatly facilitated by such large-scale screening efforts. mdpi.com

Proteome-wide screening methods have also been developed to identify new interactors and docking motifs for MAPKs, including p38α and JNK1. biorxiv.org These unbiased screens of proteome-derived libraries help uncover novel substrates and regulatory partners, providing a deeper understanding of the signaling pathways and identifying new points for therapeutic intervention. biorxiv.org

The output of HTS campaigns is typically a "hit list" of compounds that show activity at a certain threshold. These hits are then subjected to further validation and characterization, including the determination of their half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the kinase activity by 50%. For example, this compound has been identified as an inhibitor of the TOPK-p38/JNK signaling pathway, with an IC50 value of 2.14 μM for the inhibition of nitric oxide (NO) production in cellular assays. chemicalbook.commedchemexpress.com

Table 2: Principles of a Typical High-Throughput Kinase Assay
Assay ComponentDescriptionExample
Kinase EnzymeThe target protein whose activity is to be measured.Recombinant p38 or JNK kinase.
SubstrateA peptide or protein that is phosphorylated by the kinase.A peptide containing a known phosphorylation site for p38/JNK.
CofactorMolecule required for enzyme activity.ATP (adenosine triphosphate) as the phosphate donor.
Detection SystemMethod to quantify the phosphorylation event.Fluorescence, luminescence, or radioactivity-based detection of phosphorylated substrate.
Test CompoundA small molecule from a chemical library being tested for inhibitory activity.This compound.
Primary OutputA measure of the compound's effect on kinase activity.Percent inhibition, leading to the identification of "hits".

Research Methodologies and Investigative Approaches

In Vitro Experimental Models

In vitro studies are fundamental to understanding the cellular and molecular effects of TOPK-p38/JNK-IN-1. These models utilize cultured cell lines and biochemical assays to assess the compound's impact on specific biological pathways.

Kinase Activity Assays

The primary mechanism of this compound is the inhibition of the TOPK-p38/JNK signaling pathway. medchemexpress.combohrium.commedchemexpress.com The inhibitory activity of the compound is quantified using assays that measure its effect on kinase-mediated processes. In studies involving RAW264.7 cells stimulated with lipopolysaccharide (LPS), this compound was found to inhibit the production of nitric oxide (NO), a downstream inflammatory mediator of the p38 and JNK signaling pathways, with an IC50 value of 2.14 µM. medchemexpress.comnih.govbohrium.com Further evidence of its direct interaction with the T-LAK cell-originated protein kinase (TOPK) has been confirmed using a cellular thermal shift assay (CETSA), which validates direct protein-ligand binding within a cellular environment. nih.govtandfonline.com

Cell Line Culture and Treatment (e.g., HaCaT, RAW264.7, MMQ, HCT116, A549)

Specific cell lines are selected to model distinct biological contexts for testing the effects of this compound. The most prominently featured in research are HaCaT (human keratinocytes) and RAW264.7 (murine macrophage-like) cells, which are standard models for studying skin inflammation. medchemexpress.comnih.gov In these experiments, cells are cultured and then treated with inflammatory stimuli, such as LPS or solar ultraviolet (SUV) radiation, in the presence or absence of the compound to assess its inhibitory effects. medchemexpress.comnih.gov While the outline includes MMQ, HCT116, and A549 cell lines, specific research detailing the direct application of this compound on these lines was not found in the available source materials.

Cell LineCell TypeExperimental Use with this compoundCitations
HaCaTHuman KeratinocyteModel for skin inflammation and proliferation; used to test inhibition of LPS and SUV-induced responses. medchemexpress.comnih.gov
RAW264.7Murine Macrophage-likeModel for inflammation; used to measure inhibition of LPS-induced nitric oxide production and cell proliferation. medchemexpress.comnih.gov
MMQRat Pituitary TumorNo specific data available in sources regarding treatment with this compound.
HCT116Human Colon CancerNo specific data available in sources regarding treatment with this compound.
A549Human Lung CancerNo specific data available in sources regarding treatment with this compound.

Cell Proliferation Assays (e.g., Anchorage-Dependent and Independent Growth)

The effect of this compound on cell growth is evaluated using cell proliferation assays. Studies have demonstrated that the compound inhibits cell proliferation in a dose-dependent manner in RAW264.7 and HaCaT cell lines. medchemexpress.com Specifically, it was shown to curb the excessive proliferation induced by LPS in HaCaT cells. medchemexpress.com These findings are further substantiated by the compound's ability to reduce the expression of key proliferation markers such as Proliferating Cell Nuclear Antigen (PCNA) and phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3). medchemexpress.comresearchgate.net While the specific methodologies of anchorage-dependent and independent growth assays are standard for assessing anti-proliferative effects, the available literature does not specify their use in the context of this compound.

Gene and Protein Expression Analysis

Western blotting is a crucial technique used to detect changes in the levels of total and phosphorylated proteins following treatment with this compound. This analysis provides direct evidence of the compound's impact on specific signaling pathways. Research shows that this compound suppresses LPS-induced activation of the TOPK/NF-κB/p38/JNK pathway. medchemexpress.com Specifically, it inhibits the phosphorylation of TOPK, p38, and JNK, and prevents the translocation of the NF-κB p65 subunit to the nucleus. medchemexpress.com Furthermore, the compound has been shown to inhibit the expression of phosphorylated STAT3 (p-STAT3), phosphorylated H2AX (p-H2AX), and PCNA. medchemexpress.comresearchgate.net No specific data were found in the provided sources regarding the compound's effect on ERK, c-Jun, or p53.

Protein TargetEffect of this compoundAssay ContextCitations
Phospho-TOPKInhibitedLPS-stimulated RAW264.7 & HaCaT cells; IMQ-treated mouse skin medchemexpress.comresearchgate.net
Phospho-p38InhibitedLPS-stimulated RAW264.7 & HaCaT cells; IMQ-treated mouse skin medchemexpress.comresearchgate.net
Phospho-JNKInhibitedLPS-stimulated RAW264.7 & HaCaT cells; IMQ-treated mouse skin medchemexpress.comresearchgate.net
NF-κB (p65)Inhibited nuclear translocationLPS-stimulated RAW264.7 & HaCaT cells medchemexpress.com
Phospho-STAT3InhibitedSUV-treated cells; IMQ-treated mouse skin medchemexpress.comnih.govresearchgate.net
Phospho-H2AXInhibitedSUV-treated cells; IMQ-treated mouse skin medchemexpress.comnih.govresearchgate.net
PCNAInhibitedIMQ-treated mouse skin medchemexpress.comresearchgate.net
ERKNo specific data available-
c-JunNo specific data available-
p53No specific data available-
RT-qPCR for Gene Expression Changes (Implied)

To understand how this compound modulates cellular functions at the genetic level, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is an essential technique. This method is employed to detect and quantify changes in the expression of specific messenger RNA (mRNA) molecules following treatment with the compound.

In studies investigating inflammatory responses, RT-qPCR can be used to measure the mRNA levels of genes encoding pro-inflammatory proteins. For instance, treatment with this compound in cellular models of inflammation is expected to decrease the expression of genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.com The rationale is that the compound's inhibition of the p38 and JNK signaling pathways prevents the activation of transcription factors responsible for transcribing these genes. researchgate.netmdpi.com Similarly, in the context of psoriasis models, RNA-sequencing and subsequent RT-qPCR validation have revealed that targeting the TOPK pathway regulates the expression of genes within the IL-17 signaling pathway, including chemokines like CXCL1, CXCL2, and CXCL8, which are crucial for neutrophil infiltration. nih.gov

ELISA for Cytokine/Mediator Secretion (e.g., NO)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the secretion of proteins, such as cytokines and inflammatory mediators, from cells or in biological fluids. This technique has been pivotal in characterizing the anti-inflammatory properties of this compound.

The compound has been identified as an inhibitor of nitric oxide (NO) production, with a reported IC₅₀ value of 2.14 µM. medchemexpress.comimmunomart.com This measurement is typically performed using a Griess assay, a colorimetric method often used in conjunction with ELISA-based experiments to assess inflammatory responses in cell culture supernatants. Furthermore, ELISA is used to measure the levels of key pro-inflammatory cytokines whose production is governed by the p38 and JNK pathways. nih.gov Studies using specific inhibitors for JNK and p38 have demonstrated a significant reduction in the secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from macrophages. researchgate.netfigshare.com This methodology is critical for confirming that the observed reduction in gene expression via RT-qPCR translates to a functional decrease in secreted inflammatory proteins.

Subcellular Localization Studies (e.g., NF-κB translocation)

To investigate the impact of this compound on intracellular signaling cascades, researchers employ subcellular localization studies, often using immunofluorescence microscopy. A key application of this technique is to monitor the translocation of transcription factors from the cytoplasm to the nucleus, a critical step in their activation.

A primary target of investigation is the Nuclear Factor-kappa B (NF-κB) pathway. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals, downstream signaling, which can involve the p38 and JNK pathways, leads to the degradation of an inhibitory protein, allowing NF-κB (commonly the p65 subunit) to translocate into the nucleus and initiate gene transcription. mdpi.comresearchgate.net Research indicates that this compound inhibits the translocation of the NF-κB p65 subunit into the nucleus in cell models stimulated with lipopolysaccharide (LPS). medchemexpress.com This finding directly demonstrates that the compound disrupts a crucial step in the inflammatory signaling cascade upstream of gene transcription.

Phospho-proteomic Analysis

Phospho-proteomic analysis is a sophisticated, large-scale technique used to identify and quantify changes in protein phosphorylation across the entire proteome of a cell or tissue. This approach is invaluable for mapping the signaling networks affected by kinase inhibitors like this compound. researchgate.net

Given that p38 and JNK are kinases, their primary function is to phosphorylate downstream substrate proteins. nih.gov By using mass spectrometry-based phospho-proteomics, researchers can compare the phosphorylation status of thousands of proteins in cells with and without the inhibitor. nih.govnih.gov This allows for an unbiased identification of the direct and indirect substrates of the p38 and JNK pathways. researchgate.net Such analyses can reveal novel downstream effectors and provide a comprehensive understanding of how inhibiting these kinases leads to observed cellular effects, such as reduced inflammation or decreased cancer cell proliferation. nih.gov For example, this method can confirm the reduced phosphorylation of known downstream targets like ATF2 and STAT3, providing a detailed molecular fingerprint of the inhibitor's activity. researchgate.netresearchgate.net

In Vivo Preclinical Models

To assess the therapeutic relevance of in vitro findings, this compound and related pathway inhibitors are evaluated in animal models that mimic human diseases.

Murine Psoriasis-like Skin Inflammation Models

The efficacy of this compound as an anti-inflammatory agent has been demonstrated in mouse models of psoriasis, a chronic inflammatory skin disease. medchemexpress.comnih.gov A common method for inducing psoriasis-like skin inflammation in mice is the topical application of imiquimod (B1671794) (IMQ) cream, which elicits pathological changes resembling human psoriasis, including erythema (redness), scaling, and epidermal thickening (acanthosis). nih.gov

In these models, this compound (referred to as Compound B12) has been shown to significantly improve the signs of skin inflammation. medchemexpress.com Oral administration of the compound led to a visible reduction in the severity of psoriatic lesions. Histopathological analysis of skin biopsies from treated mice confirmed these macroscopic observations, revealing alleviated hyperkeratosis, reduced acanthocyte proliferation, and diminished infiltration of inflammatory cells into the skin. medchemexpress.com These findings underscore the crucial role of the TOPK/p38/JNK signaling axis in the pathogenesis of psoriasis. researchgate.netnih.gov

Table 1: Research Findings for this compound in Murine Psoriasis-like Model

ModelKey MethodologiesObserved Effects of this compoundReference
Imiquimod (IMQ)-induced psoriasis-like skin inflammation in BALB/c miceMacroscopic scoring (erythema, scaling, thickness), Histopathological analysis (H&E staining)Reduced scales, thickness, and erythema. Alleviated hyperkeratosis, acanthocyte proliferation, and inflammatory cell infiltration. medchemexpress.com

Cancer Xenograft Models (e.g., Colon Cancer, Prolactinoma, Nasopharyngeal Carcinoma)

The TOPK/p38/JNK signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. mdpi.com The anti-tumor activity of inhibitors targeting this pathway is often evaluated using xenograft models, where human cancer cells are implanted into immunodeficient mice, allowing the tumor to grow.

Colon Cancer: Studies utilizing patient-derived xenografts (PDXs) from human colon tumors have shown that inhibiting the p38 MAPK pathway can reduce tumor growth. oncotarget.com This reduction is associated with decreased cancer cell proliferation and survival. oncotarget.com The mechanism involves the downregulation of the IL-6/STAT3 signaling pathway, a key driver of colon tumorigenesis. oncotarget.com

Prolactinoma: Prolactinomas are pituitary adenomas where the TOPK/p38 MAPK pathway has been identified as a potential therapeutic target. nih.govnih.gov In xenograft mouse models using prolactinoma cells, treatment with the TOPK inhibitor HI-TOPK-032 has been shown to suppress tumor growth and inhibit the secretion of prolactin. nih.gov The anti-tumor effect is mediated by the inhibition of the downstream p38 MAPK target. nih.gov

Nasopharyngeal Carcinoma (NPC): The p38 and JNK pathways are often upregulated in NPC and contribute to its progression. nih.govmonash.edunih.gov Application of the PBK/TOPK inhibitor HI-TOPK-032 to NPC cells has been found to induce oxidative stress and apoptosis by activating JNK/p38 signaling, suggesting a complex, context-dependent role for this pathway. nih.gov

Table 2: Research Findings for TOPK/p38/JNK Pathway Inhibitors in Cancer Xenograft Models

Cancer TypeModelInhibitor Type/ExampleObserved EffectsReference
Colon CancerPatient-Derived Xenograft (PDX)p38 MAPK inhibitor (PH797804)Reduced tumor growth; Impaired tumor cell proliferation and survival. oncotarget.com
ProlactinomaXenotransplantation Mouse ModelTOPK inhibitor (HI-TOPK-032)Inhibited tumor growth and prolactin (PRL) secretion. nih.gov
Nasopharyngeal Carcinoma (NPC)Cell-based studies implying xenograft potentialPBK/TOPK inhibitor (HI-TOPK-032)Induced oxidative stress and cell apoptosis. nih.gov

Bioinformatics and Computational Approaches

Gene expression profiling is a powerful bioinformatics tool for identifying differentially expressed genes (DEGs) under specific conditions, which can reveal the molecular mechanisms of disease and drug action. Public repositories like the Gene Expression Omnibus (GEO) host a vast collection of high-throughput gene expression data. mdpi.comresearchgate.net While specific GEO datasets analyzing the direct effects of this compound are not detailed, the analysis of datasets related to its targets—TOPK, p38, and JNK—is a common investigative approach.

Researchers utilize GEO datasets to compare gene expression profiles between normal and diseased tissues or between treated and untreated cells to identify key genes and pathways. mdpi.comresearchgate.net For example, multiple GEO datasets have been analyzed in cancer research to identify overlapping DEGs, which are then used for further functional analysis. mdpi.com This methodology allows for the identification of robust biomarkers and potential therapeutic targets. The information gleaned from such analyses can help predict the downstream effects of inhibiting TOPK, p38, and JNK signaling with a compound like this compound.

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are standard bioinformatic methods used to understand the biological significance of a set of genes, such as DEGs identified from expression profiling. nih.govsemanticscholar.org GO analysis categorizes genes into three domains: biological processes, cellular components, and molecular functions. KEGG analysis maps genes to specific signaling or metabolic pathways. researchgate.net

These analyses help to elucidate the collective functions of genes affected by the inhibition of the TOPK-p38/JNK pathway. For instance, enrichment analysis of genes regulated by the p38 and JNK pathways often points to processes like cell proliferation, apoptosis, inflammation, and immune responses. researchgate.netnih.gov By understanding which pathways are significantly enriched, researchers can infer the broader biological impact of an inhibitor. The DAVID and STRING bioinformatics tools are commonly used to perform GO and KEGG analyses, helping to visualize the functional networks influenced by the targeted kinases. researchgate.net

Protein-protein interaction (PPI) networks are constructed to visualize and analyze the complex relationships and functional partnerships between proteins. reading.ac.ukotka-palyazat.hu Understanding the interactome of TOPK, p38, and JNK is crucial for predicting the full spectrum of effects of an inhibitor like this compound. Databases such as STRING and tools like Cytoscape are used to build and analyze these networks based on experimentally validated and predicted interactions. researchgate.net

The JNKs, for instance, mediate their diverse functions through interactions with a multitude of protein partners, which dictates their access to specific substrates in different cellular compartments. nih.gov Similarly, p38 MAPK can be found in both the cytoplasm and the nucleus, where it interacts with distinct sets of proteins to regulate their functions. mdpi.com Constructing PPI networks for these kinases helps to identify key "hub" genes or proteins that are central to the signaling cascade. Analyzing these networks can reveal how an inhibitor might disrupt not just the primary kinase activity but also the formation of larger signaling complexes, leading to broader therapeutic effects. reading.ac.uk

Molecular docking and modeling are computational techniques used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of its target protein. researchgate.netnih.gov These methods are instrumental in structure-based drug design and in understanding the molecular basis of inhibition.

For the p38 MAPK and JNK families, numerous molecular docking studies have been performed to identify and optimize inhibitors. nih.govmdpi.com Using software like AutoDock Vina, researchers can simulate the interaction between a ligand and its protein target. nih.govnih.gov The process involves defining a grid box around the ATP-binding site of the kinase and calculating the binding free energy for various conformations of the ligand. nih.govnih.gov These simulations can reveal key amino acid residues involved in the interaction, helping to explain the compound's potency and selectivity. researchgate.net For TOPK, homology modeling may be required to generate a 3D structure if a crystal structure is unavailable, which can then be used for subsequent docking and virtual screening studies to identify novel inhibitors. researchgate.net

Table 2: Computational Tools and Databases in the Study of this compound and its Targets

Methodology Tool/Database Application Source
Gene Expression Profiling Gene Expression Omnibus (GEO) Source of datasets for identifying differentially expressed genes. mdpi.comresearchgate.net
Pathway Analysis DAVID, KEGG Functional annotation and pathway enrichment analysis of gene lists. researchgate.netresearchgate.net
PPI Network Construction STRING, Cytoscape Building and visualizing protein-protein interaction networks. researchgate.netreading.ac.uk
Molecular Docking AutoDock Vina Predicting ligand-protein binding modes and affinities. nih.govnih.gov

Future Research Directions and Unanswered Questions

Elucidating Undiscovered Substrates and Interactome of TOPK-p38/JNK-IN-1

A crucial next step in understanding the mechanism of action of this compound is the identification of its complete range of molecular targets. While it is known to inhibit the TOPK-p38/JNK signaling pathway, the full spectrum of its substrates and interacting proteins remains largely unknown. medchemexpress.commybiosource.com T-LAK cell-oriented protein kinase (TOPK) is known to have multiple downstream targets, including p38 MAPK and JNK1. aacrjournals.org Specifically, TOPK can associate with and phosphorylate JNK1, leading to its activation. aacrjournals.org

Future research should employ advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID), to map the complete interactome of this compound. This will not only confirm its known targets but also potentially reveal novel substrates and binding partners. Identifying these currently unknown interactions is critical for a comprehensive understanding of the inhibitor's biological effects and for predicting potential off-target activities. Furthermore, understanding the broader network of interactions will provide insights into the diverse cellular processes modulated by this compound.

Investigating Compound Specificity and Off-Target Effects

A significant challenge in the development of kinase inhibitors is achieving high specificity, given the conserved nature of the ATP-binding pocket across the kinome. nih.govexplorationpub.com The p38 and JNK kinase families share a high degree of sequence similarity, making the development of isoform-selective inhibitors particularly challenging. nih.govacs.org Many JNK inhibitors also exhibit activity against p38α, which can lead to unintended side effects. nih.govacs.org

Therefore, a thorough investigation into the specificity of this compound is paramount. This involves comprehensive kinase profiling against a broad panel of kinases to identify any potential off-target interactions. acs.org Understanding the selectivity profile is essential for predicting potential side effects and for designing safer and more effective therapeutic strategies. explorationpub.comnih.gov Techniques such as kinome scanning can provide a detailed map of the inhibitor's interactions across the human kinome. acs.org The insights gained from these studies will be invaluable for the future design of more specific inhibitors and for interpreting the results of preclinical and clinical studies.

Exploring Mechanisms of Synergistic Efficacy with Existing Therapies

The combination of targeted therapies with existing treatments is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. nih.gov The JNK/p38 MAPK pathway is implicated in the cellular response to chemotherapy and can contribute to drug resistance in some cancers, such as ovarian cancer. frontiersin.orgnih.gov Therefore, inhibiting this pathway with compounds like this compound could potentially sensitize cancer cells to conventional chemotherapeutic agents. jci.org

Future studies should explore the synergistic potential of this compound with a range of existing therapies, including chemotherapy and immunotherapy. nih.govjci.org For instance, research has shown that dual inhibition of p38 and JNK can preserve the stemness of muscle stem cells, suggesting a potential role in regenerative medicine. nih.gov In the context of cancer, combining this compound with drugs that induce DNA damage could be particularly effective, as the p38/JNK pathway is involved in the DNA damage response. frontiersin.orgnih.gov Mechanistic studies should be conducted to understand the molecular basis of any observed synergy, which could involve the modulation of apoptosis, cell cycle regulation, or the tumor microenvironment. frontiersin.orgnih.govjci.org

Identifying and Validating Biomarkers for Response and Resistance in Preclinical Settings

To facilitate the clinical translation of this compound, it is essential to identify and validate biomarkers that can predict patient response and resistance. asco.org The expression levels of TOPK, p-p38, and p-JNK could serve as potential biomarkers. mybiosource.com For example, high expression of PBK/TOPK has been associated with a favorable prognosis and increased antitumor immunity in colon cancer, suggesting it could be a predictive biomarker for immunotherapy. mdpi.com

Preclinical studies in relevant cell line and animal models are needed to correlate the expression or activation status of these and other potential biomarkers with the efficacy of this compound. This could involve analyzing tumor biopsies for the levels of phosphorylated JNK and p38. nih.gov Furthermore, investigating the genetic and epigenetic determinants of sensitivity and resistance will be crucial. This knowledge will be instrumental in selecting patients who are most likely to benefit from treatment and in developing strategies to overcome resistance.

Development of Isoform-Selective Inhibitors within the p38/JNK Family

The p38 and JNK families each consist of multiple isoforms with distinct and sometimes opposing biological functions. mdpi.commdpi.com For example, JNK1 and JNK2 are ubiquitously expressed, while JNK3 is primarily found in the brain, heart, and testes. nih.govacs.org This isoform-specific expression and function highlight the need for developing inhibitors with high selectivity for specific isoforms to minimize off-target effects and maximize therapeutic benefit. nih.govacs.orgresearchgate.net

Future drug discovery efforts should focus on designing and synthesizing novel analogs of this compound with improved isoform selectivity. Structure-activity relationship (SAR) studies, guided by computational modeling and X-ray crystallography, can provide insights into the structural features required for selective binding to specific p38 or JNK isoforms. nih.govnih.govacs.org The development of isoform-selective inhibitors will enable a more precise dissection of the roles of individual kinases in health and disease and could lead to therapies with improved safety profiles.

Strategies for Enhancing In Vivo Efficacy and Overcoming Biological Barriers (e.g., Solubility Considerations for Compound Delivery)

For a therapeutic compound to be effective in vivo, it must overcome several biological barriers, including poor solubility and limited bioavailability. While this compound is described as orally active, its solubility characteristics may still present challenges for optimal delivery and efficacy. medchemexpress.commybiosource.com The formulation of a drug can significantly impact its therapeutic index. unl.pt

Future research should focus on developing strategies to enhance the in vivo performance of this compound. This could involve the use of drug delivery systems, such as liposomal formulations, which have been shown to improve the therapeutic window of other TOPK inhibitors by reducing adverse effects. researchgate.net Additionally, medicinal chemistry efforts could focus on modifying the compound's structure to improve its physicochemical properties, such as solubility and membrane permeability, without compromising its inhibitory activity. selleckchem.com Addressing these formulation and delivery challenges will be critical for the successful clinical development of this compound.

Q & A

Q. What is the primary mechanism of action of TOPK-p38/JNK-IN-1, and how does it inhibit the TOPK-p38/JNK signaling pathway?

this compound acts as an orally active inhibitor by targeting the phosphorylation cascade in the TOPK-p38/JNK pathway. It suppresses downstream phosphorylation events, particularly the degradation of TOPK, which is critical for inflammatory responses. Experimental validation typically involves Western blotting to monitor phosphorylation levels of p38 and JNK proteins after treatment . Key assays include measuring IC50 values (e.g., 2.14 μM for NO production inhibition) using LPS-stimulated macrophage models .

Q. What standard in vitro assays are recommended to evaluate the inhibitory efficacy of this compound?

Common assays include:

  • NO production inhibition : Quantified via Griess reagent in LPS-induced macrophages.
  • Phosphorylation assays : Western blotting for p-p38 and p-JNK levels.
  • Cell viability tests : MTT or CCK-8 assays to rule out cytotoxicity. Ensure consistency in cell lines (e.g., RAW 264.7 macrophages) and LPS concentrations (e.g., 100 ng/mL) for reproducibility .

Q. How should researchers validate the specificity of this compound for p38/JNK versus other MAPK pathways?

Use kinase selectivity profiling panels to test inhibition against off-target kinases (e.g., ERK1/2, SAPK). Combine with siRNA knockdown of TOPK to confirm pathway-specific effects. Cross-validate results using genetic (e.g., CRISPR) and pharmacological (e.g., SB203580 for p38) controls .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s anti-inflammatory effects across different disease models?

  • Context-dependent analysis : Compare outcomes in acute (e.g., sepsis) vs. chronic (e.g., arthritis) inflammation models.
  • Dose-response studies : Test varying concentrations (e.g., 0.1–10 μM) to identify biphasic effects.
  • Omics integration : Perform RNA-seq or phosphoproteomics to map pathway crosstalk. Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.
  • Toxicological screens : Assess liver/kidney function markers (ALT, BUN) post-administration.
  • Dose escalation : Start with 10 mg/kg (oral) and adjust based on NO inhibition and cytokine (TNF-α, IL-6) suppression .

Q. What methodologies are critical for assessing this compound’s synergistic effects with other anti-inflammatory agents?

  • Combinatorial index (CI) analysis : Use Chou-Talalay or Bliss independence models to quantify synergy.
  • Pathway mapping : Employ phospho-specific flow cytometry to track simultaneous inhibition of p38/JNK and complementary pathways (e.g., NF-κB).
  • In vivo validation : Test combinations in zebrafish or murine inflammation models .

Methodological Guidance

Q. How should researchers address variability in phosphorylation data when using this compound?

  • Standardize protocols : Use identical lysis buffers (e.g., RIPA with phosphatase inhibitors) and antibody batches.
  • Technical replicates : Perform triplicate Western blots with normalization to total protein (e.g., β-actin).
  • Statistical rigor : Apply ANOVA with post-hoc tests to distinguish treatment effects from noise .

Q. What controls are essential for ensuring reproducibility in this compound studies?

  • Positive controls : Include known p38 inhibitors (e.g., SB203580) and JNK inhibitors (e.g., SP600125).
  • Negative controls : Use vehicle-treated cells and TOPK siRNA-negative controls.
  • Blinding : Implement double-blinded analysis for subjective endpoints (e.g., histopathology scoring) .

Data Interpretation and Reporting

Q. How can researchers distinguish between on-target and off-target effects of this compound in transcriptomic studies?

  • CRISPR validation : Compare gene expression changes in TOPK-knockout vs. wild-type cells.
  • Enrichment analysis : Use tools like DAVID or GSEA to identify pathway-specific vs. global transcriptional changes.
  • Dose correlation : Ensure dose-dependent changes align with known TOPK-p38/JNK targets .

Q. What are the best practices for reporting contradictory findings in this compound research?

  • Transparency : Disclose all experimental conditions (e.g., cell passage number, serum batches).
  • Meta-analysis : Compare results with prior studies using tools like PRISMA guidelines.
  • Mechanistic follow-up : Use rescue experiments (e.g., constitutively active JNK) to confirm causality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.